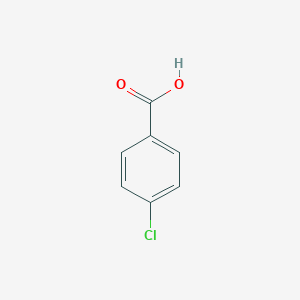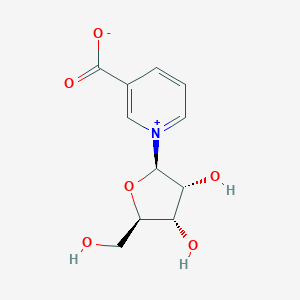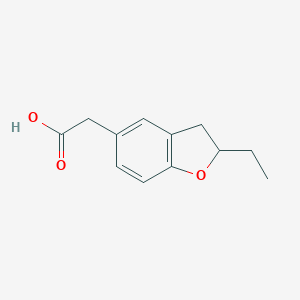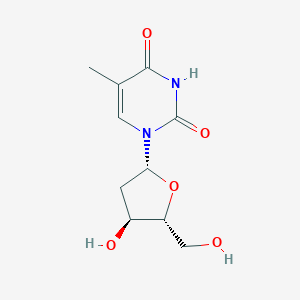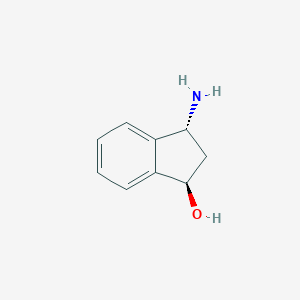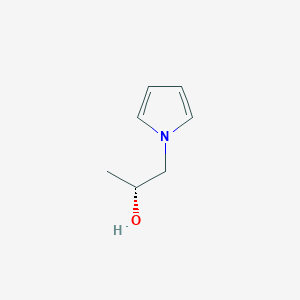![molecular formula C9H9N3O B127399 N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide CAS No. 148320-46-1](/img/structure/B127399.png)
N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities The structure of this compound consists of a benzimidazole ring attached to a formamide group through a nitrogen atom
Preparation Methods
The synthesis of N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the reaction of o-phenylenediamine with formic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final step involves the methylation of the benzimidazole nitrogen using methyl iodide or dimethyl sulfate .
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Benzimidazole derivatives, including N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide, have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is being explored for its potential use in the treatment of parasitic infections and as an anti-inflammatory agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to tubulin, a protein involved in cell division. This binding disrupts the formation of microtubules, leading to the inhibition of cell division and growth. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound, which serves as the core structure for various derivatives.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the formamide group and the methylation at the nitrogen atom can enhance its stability and interaction with molecular targets .
Properties
CAS No. |
148320-46-1 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(benzimidazol-1-yl)-N-methylformamide |
InChI |
InChI=1S/C9H9N3O/c1-11(7-13)12-6-10-8-4-2-3-5-9(8)12/h2-7H,1H3 |
InChI Key |
WDKALQUGNBPKHF-UHFFFAOYSA-N |
SMILES |
CN(C=O)N1C=NC2=CC=CC=C21 |
Canonical SMILES |
CN(C=O)N1C=NC2=CC=CC=C21 |
Synonyms |
Formamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)

